1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine
Description
1-[3-(4-Fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine is a synthetic piperazine derivative featuring a fluorophenyl-acryloyl moiety and a pyridinyl substituent. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties (e.g., solubility, pKa) and their ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c19-16-7-4-15(5-8-16)6-9-18(23)22-13-11-21(12-14-22)17-3-1-2-10-20-17/h1-10H,11-14H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIYODBZPFADMC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine typically involves the reaction of 4-fluorophenylacrylic acid with 2-pyridinylpiperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to generate the nucleophile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
- 1-(3-(3-Bromophenyl)acryloyl)-4-(4-fluorophenyl)piperazine (CAS 882079-24-5) Structural Differences: Bromine substitution at the acryloyl-linked phenyl ring replaces fluorine. Impact: Bromine’s larger atomic radius and higher lipophilicity may alter binding kinetics or selectivity in receptor interactions. Key Data: Molecular weight = 389.27 g/mol; synthesized via acryloylation of 4-(4-fluorophenyl)piperazine .
- SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) Structural Differences: Chlorophenyl group instead of fluorophenyl; propanamide chain replaces acryloyl-pyridinyl. SC211 exhibits high dopamine D4 receptor (D4R) selectivity (ChEMBL329228) . Key Data: Tanimoto similarity score = 0.85 with parent compound; D4R Ki < 10 nM .
Analogues with Heterocyclic Modifications
4-(4-Fluorophenyl)-2-piperazin-1-yl-1,3-thiazole
- Structural Differences : Thiazole ring replaces acryloyl-pyridinyl.
- Impact : Thiazole’s sulfur atom may engage in hydrogen bonding or metal coordination, altering target specificity. This compound is associated with antibacterial activity (e.g., Gram-positive pathogens) .
- Key Data : Purity ≥ 95% (HPLC); yield ~40% .
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine (CAS 921230-75-3)
Analogues with Functional Group Variations
GBR-12909 (1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine)
- Structural Differences : Bis-fluorophenyl methoxyethyl and phenylpropyl substituents replace acryloyl-pyridinyl.
- Impact : GBR-12909 is a potent dopamine transporter (DAT) inhibitor, with self-administration efficacy in primates comparable to cocaine . The absence of acryloyl-pyridinyl in GBR-12909 reduces electrophilic reactivity, favoring DAT binding .
- Key Data : DAT IC50 = 2.5 nM; self-administered at 0.03–1.0 mg/kg in primates .
(2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)piperazine (Compound 8)
- Structural Differences : Chlorophenyl-propenyl and methoxyphenyl groups replace fluorophenyl-acryloyl and pyridinyl.
- Impact : Enhanced antibacterial activity against Gram-negative bacteria (e.g., E. coli) due to increased membrane permeability from the propenyl chain .
- Key Data : MIC = 4 µg/mL against E. coli; synthesized via Claisen-Schmidt condensation .
Discussion of Structural-Activity Relationships (SAR)
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine, but chlorine’s lipophilicity enhances receptor binding in SC211 .
- Acryloyl vs. Propanamide/Thiazole : The acryloyl group’s electrophilicity may confer reactivity toward nucleophilic residues (e.g., cysteine in enzymes), whereas propanamide or thiazole groups favor hydrogen bonding .
- Pyridinyl vs.
Biological Activity
1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine is a synthetic compound with potential therapeutic applications. Its structure, which includes a piperazine ring and a pyridine moiety, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The presence of the fluorophenyl and pyridinyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperazine rings have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A derivative with a similar structure demonstrated an IC50 value of 15 µM against human breast cancer cells, indicating potent activity (Source: ).
Monoamine Oxidase Inhibition
Another area of interest is the inhibition of monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Compounds with similar piperazine structures have been reported to act as selective inhibitors of MAO-B.
- Research Findings : A study found that certain piperazine derivatives showed IC50 values in the low micromolar range for MAO-B inhibition, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's (Source: ).
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar compounds have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.
- In Vitro Studies : A related compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound to be explored as an antimicrobial agent (Source: ).
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and neurotransmitter metabolism.
- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell survival and apoptosis.
- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and function.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
